1-(2-Chloro-4-nitrophenyl)-1,4-diazepane
CAS No.:
Cat. No.: VC20321166
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O2 |
|---|---|
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 1-(2-chloro-4-nitrophenyl)-1,4-diazepane |
| Standard InChI | InChI=1S/C11H14ClN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 |
| Standard InChI Key | MVZOFBIWSFBCKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Synthesis
The synthesis of 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane typically involves nucleophilic substitution reactions. Below is a generalized process:
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Starting Materials:
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2-chloro-4-nitroaniline
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A suitable diazepane precursor (e.g., 1,4-diazepane)
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Reaction Mechanism:
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The amine group from the diazepane precursor reacts with the electrophilic carbon atom attached to the chloro group in 2-chloro-4-nitroaniline.
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This reaction results in the formation of the desired compound and elimination of hydrochloric acid.
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Optimization:
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Controlled reaction conditions (e.g., temperature, solvent choice) are employed to maximize yield and purity.
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Industrial processes may use continuous flow reactors for scalability and consistency.
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Chemical Reactivity
The compound exhibits reactivity typical of diazepanes and nitroaromatic compounds:
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The nitro group can participate in redox reactions, potentially forming reactive intermediates.
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The diazepane ring can undergo alkylation or acylation reactions under appropriate conditions.
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Solvent, temperature, and catalysts significantly influence reaction outcomes.
Biological and Pharmaceutical Potential
Although specific pharmacological data for this compound is limited, its structural features suggest potential applications in medicinal chemistry:
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Nitro Group: Known for influencing pharmacokinetics and binding affinities through redox activity.
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Diazepane Ring: Commonly found in biologically active molecules due to its ability to interact with enzymes or receptors.
Research into similar compounds indicates possible uses in drug development for neurological or antimicrobial therapies.
Applications
1-(2-Chloro-4-nitrophenyl)-1,4-diazepane has potential applications in:
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Medicinal Chemistry:
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As a scaffold for designing enzyme inhibitors or receptor modulators.
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As a precursor for synthesizing derivatives with enhanced biological activity.
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Organic Synthesis:
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As an intermediate for producing complex heterocyclic compounds.
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Research Directions
Further studies are needed to explore:
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The biological activity of this compound against specific targets (e.g., enzymes or pathogens).
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Derivative synthesis to enhance solubility, stability, or binding affinity.
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Toxicological profiles to assess safety for pharmaceutical applications.
By leveraging its unique structure, researchers can potentially develop novel therapeutic agents or industrially relevant materials.
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